H-Orn(Fmoc)-OH
CAS No.: 147071-84-9
Cat. No.: VC21536658
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147071-84-9 |
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Molecular Formula | C20H22N2O4 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | (2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Standard InChI Key | UZQSWMYLYLRAMJ-SFHVURJKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
H-Orn(Fmoc)-OH, also identified by CAS number 147071-84-9, is a derivative of L-ornithine with an Fmoc protecting group on the side chain δ-amino group while maintaining a free α-amino group. This structure allows for selective reactions in peptide synthesis processes.
Physical and Chemical Characteristics
While specific data for H-Orn(Fmoc)-OH is limited in the provided sources, we can compare with related compounds such as Fmoc-Orn(Ac)-OH which has similar structural components:
Property | Value |
---|---|
Molecular Formula | Similar to C₂₂H₂₄N₂O₅ (for related compound) |
Appearance | Typically a white or off-white solid |
Solubility | Soluble in DMF, DCM; limited water solubility |
Protection Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
Protected Position | δ-amino group of ornithine |
Synthesis Pathways
Laboratory Scale Synthesis
The synthesis of H-Orn(Fmoc)-OH typically involves selective protection strategies to differentiate between the α-amino and δ-amino groups of ornithine.
Alternative Synthetic Routes
Based on approaches used for similar compounds, the synthesis may involve:
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Protection of the α-amino group with a temporary protecting group
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Introduction of the Fmoc group to the δ-amino position
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Selective deprotection of the α-amino group
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Purification to obtain the final product
This synthetic strategy follows similar principles to those used for other ornithine derivatives such as Fmoc-Orn(Ac,OBz)-OH, which is synthesized from commercially available Fmoc-protected ornithine derivatives .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
H-Orn(Fmoc)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of complex peptide sequences.
Orthogonal Protection Strategies
The compound enables orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed under different conditions, allowing for precise control over the synthesis process.
Peptide Library Generation
Researchers utilize H-Orn(Fmoc)-OH and similar compounds in the generation of peptide libraries for drug discovery and development. The selective protection patterns allow for diverse structural variations in peptide sequences.
Biomedical Applications
Drug Development
Similar to related compounds like Fmoc-L-Orn(Mmt)-OH, H-Orn(Fmoc)-OH contributes to the development of peptide-based therapeutics, offering researchers a versatile tool for designing new drugs targeting various diseases .
Bioconjugation Applications
The compound can be used in bioconjugation processes for creating peptide-biomolecule conjugates, which is crucial for developing targeted drug delivery systems .
Cancer Research Applications
In cancer research, compounds with similar structural features have been employed in designing peptide inhibitors that can selectively target cancer cells, potentially improving treatment efficacy .
Structural and Functional Relationships
Comparison with Related Compounds
Several related compounds share structural similarities with H-Orn(Fmoc)-OH but differ in specific protecting groups:
Structure-Activity Relationships
The specific protection pattern of H-Orn(Fmoc)-OH influences its reactivity, solubility, and application scope in peptide chemistry. The Fmoc group enhances the association of peptide building blocks, potentially leading to the formation of structures such as β-sheets in certain conditions.
Recent Research Developments
Self-Assembly Properties
Fmoc-modified amino acids including ornithine derivatives have demonstrated the ability to self-assemble into hydrogels, which presents potential applications in tissue engineering and drug delivery systems.
Incorporation in Complex Peptides
Recent research has explored the use of Fmoc-protected ornithine derivatives in the synthesis of complex peptides with biological activities. For example, similar compounds have been used in the synthesis of siderophores like amphibactin-T and moanachelin ala-B, as demonstrated in research using Fmoc-Orn(Ac,OBz)-OH .
Optimization of Deprotection Conditions
Studies have investigated optimal conditions for the selective deprotection of protecting groups in Fmoc-ornithine derivatives. For instance, research has shown that debenzoylation of Fmoc-Orn(Ac,OBz)-OH can be effectively achieved using 1 M LiOH in THF/MeOH (1:1), resulting in excellent yields (over 95% purity with 100% debenzoylation) .
Analytical Methods
Characterization Techniques
Standard analytical techniques used for the characterization of H-Orn(Fmoc)-OH include:
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HPLC for purity assessment
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Mass spectrometry for molecular weight confirmation
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NMR spectroscopy for structural verification
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IR spectroscopy for functional group identification
Quality Control Parameters
For research-grade H-Orn(Fmoc)-OH, quality control typically focuses on purity (usually ≥95% by HPLC), identity confirmation, and absence of significant impurities.
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